Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

Description

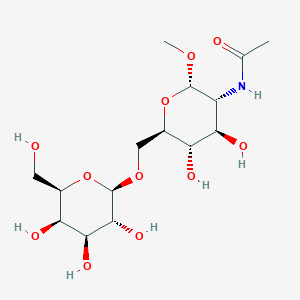

Methyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is a disaccharide derivative widely used in glycobiology research. Structurally, it consists of an N-acetylglucosamine (GlcNAc) residue linked via a β-1,6-glycosidic bond to a galactose (Gal) moiety, with a methyl group at the anomeric position of GlcNAc. This compound serves as a critical model for studying carbohydrate-protein interactions, enzymatic glycosylation, and microbial adhesion mechanisms due to its resemblance to natural glycoconjugates like lactosamine (Gal-β-1,4-GlcNAc) . Its synthesis typically involves glycosylation strategies using protected monosaccharide donors, as exemplified by the use of benzyl or acetyl protecting groups to achieve regioselectivity .

Properties

Molecular Formula |

C15H27NO11 |

|---|---|

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)10(20)7(27-14(8)24-2)4-25-15-13(23)12(22)9(19)6(3-17)26-15/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9+,10-,11-,12+,13-,14+,15-/m1/s1 |

InChI Key |

JREMQDPYIFOIHA-UUNHIZRDSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)COC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a galactopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Glycosylation Studies

Methyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-glucopyranoside serves as a substrate in glycosylation reactions. Glycosylation is critical in various biological processes, including protein folding and cell signaling. The compound's structure allows it to participate in specific glycosidic linkages, making it valuable for studying enzyme specificity and activity.

Enzyme Interaction Studies

The compound has been utilized to investigate interactions with various enzymes, particularly glycosidases. For instance, studies have shown that it can act as an inhibitor or substrate for these enzymes, facilitating research into their mechanisms and potential therapeutic targets. Its unique glycosidic linkage enables researchers to explore how modifications in carbohydrate structures affect enzyme recognition and catalysis.

Inhibition of Glycosidases

Research indicates that Methyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-glucopyranoside may act as a selective inhibitor of certain glycosidases. This property is significant for developing treatments for diseases related to glycosidase dysfunction, such as lysosomal storage disorders. The ability to inhibit specific enzymes can lead to therapeutic strategies that mitigate the effects of these diseases.

Biomass Conversion

In the context of renewable energy, this compound is being investigated for its role in biomass conversion processes. By acting as a substrate for glycosidases involved in breaking down complex carbohydrates into fermentable sugars, it could enhance the efficiency of biofuel production from plant materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves its interaction with specific enzymes and cellular pathways. The compound can inhibit enzymatic activities and disrupt cellular communication pathways, leading to therapeutic effects. The molecular targets include glycosidases and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Table 1: Comparison of Glycosidic Linkages

Substituent Modifications

Sulfation and Methylation

- 2-Acetamido-2-deoxy-6-O-sulfo-β-D-glucopyranosyl-4-O-β-D-galactopyranose () introduces a sulfate group at the 6-O position of GlcNAc, enhancing its role in mucopolysaccharidosis research due to its mimicry of sulfated glycosaminoglycans .

- N-Acetyl-2'-O-methyllactosamine () contains a methyl group on the 2-O position of galactose, which sterically hinders glycosidase activity, making it resistant to enzymatic hydrolysis .

Deoxy and Fluoro Derivatives

Table 2: Impact of Substituents on Properties

Aglycone Variations

The nature of the aglycone (e.g., methyl, benzyl, oleyl) influences solubility and application:

- Benzyl-protected derivatives (e.g., Benzyl 2-acetamido-6-O-benzyl-α-D-glucopyranoside, ) are intermediates in oligosaccharide synthesis, offering stability during chemical manipulations .

- Oleyl glycosides () incorporate lipid moieties, enhancing membrane permeability and utility in studying glycolipid metabolism .

Research Findings and Implications

- Enzymatic Specificity: Sulfated analogs () are substrates for lysosomal enzymes, aiding in the diagnosis of metabolic disorders .

- Synthetic Utility : Benzyl-protected intermediates () enable precise glycosidic bond formation, advancing the synthesis of complex glycans .

Biological Activity

Methyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is a complex carbohydrate that has garnered attention for its biological activity, particularly in the fields of immunology and glycobiology. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methyl group at the C3 position, which modifies its biological interactions. Its molecular formula is with a molecular weight of approximately 397.37 g/mol. The synthesis typically involves glycosylation reactions, often employing various catalysts to achieve the desired stereochemistry and yield.

Synthesis Overview:

- Starting Materials: D-Galactose derivatives and acetamido sugars.

- Methods: Common methods include enzymatic glycosylation and chemical synthesis using activating agents like ZnI for selective glycosylation reactions .

Antimicrobial Properties

Recent studies have indicated that methyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-glucopyranoside exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study:

- In vitro tests demonstrated that this compound effectively inhibited Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, depending on the strain tested .

Immunomodulatory Effects

The compound also shows promise as an immunomodulator. Research indicates that it can enhance the activity of immune cells, particularly macrophages and T-cells, leading to increased production of cytokines such as IL-6 and TNF-α.

Research Findings:

- A study involving murine models revealed that administration of the compound resulted in a significant increase in macrophage activation markers, suggesting its role in modulating immune responses .

Glycobiology Applications

Methyl 2-acetamido-2-deoxy-6-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is being investigated for its role in glycobiology due to its ability to mimic natural glycan structures. This property makes it a candidate for use in vaccine development and targeted drug delivery systems.

Potential Applications:

- Vaccine Development: Its structural similarities to natural glycans may enhance vaccine efficacy by improving immune recognition.

- Drug Delivery: The compound's ability to bind specific receptors on cell surfaces can be exploited for targeted drug delivery systems .

Comparative Analysis of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |

| Immunomodulatory | Enhances immune cell activity | Upregulation of cytokine production |

| Glycobiology | Mimics natural glycan structures | Improved binding to immune receptors |

Q & A

Q. What computational tools optimize glycosylation reaction conditions for high-yield synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian) model transition states to predict donor reactivity. Machine learning platforms (e.g., ICReDD’s reaction path search) analyze solvent/base combinations. Experimental validation via Design of Experiments (DoE) minimizes trial-and-error approaches .

Q. How to design a kinetic study for enzymatic hydrolysis of this glycoside by human α-amylases?

- Methodological Answer : Use fluorogenic substrates (e.g., p-nitrophenyl derivatives in ) to monitor hydrolysis rates. Adjust pH (6.8–7.2) and temperature (37°C) to mimic physiological conditions. Inhibitor controls (e.g., acarbose) validate enzyme specificity. Data fitting with Michaelis-Menten equations quantifies catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.